molecular formula C6H10Cl2 B1586812 trans-1,2-Dichlorocyclohexane CAS No. 822-86-6

trans-1,2-Dichlorocyclohexane

Cat. No. B1586812
CAS RN: 822-86-6
M. Wt: 153.05 g/mol
InChI Key: GZEZIBFVJYNETN-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1,2-dichlorocyclohexane (TDCH) is a cyclic hydrocarbon molecule consisting of two chlorine atoms attached to a six-carbon ring. It is a colorless, volatile liquid with a boiling point of 109°C and a melting point of -29°C. TDCH is an important intermediate in the production of several industrial chemicals, including polyvinyl chloride, polyurethane, and epoxy resins. TDCH has also been studied for its potential applications in the fields of medicine, biochemistry, and material science.

Scientific Research Applications

Stereochemistry Research

trans-1,2-Dichlorocyclohexane: is a valuable compound in the study of stereochemistry, particularly in understanding the behavior of diastereomers and enantiomers . It serves as a model compound to explore chiral centers and their influence on molecular properties. The compound’s ability to exist in different stereoisomers makes it an excellent subject for studying isomerism and its implications in organic synthesis.

Conformational Analysis

Researchers utilize trans-1,2-Dichlorocyclohexane to study conformational dynamics through methods like dielectric and NMR spectroscopy . This compound’s conformational flexibility allows scientists to investigate the energy barriers between different conformers and understand the factors that influence conformational stability.

properties

IUPAC Name

(1R,2R)-1,2-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEZIBFVJYNETN-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022126
Record name trans-1,2-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Dichlorocyclohexane

CAS RN

822-86-6
Record name trans-1,2-Dichlorocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichlorocyclohexane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-dichlorocyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DICHLOROCYCLOHEXANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,2-Dichlorocyclohexane
Reactant of Route 2
trans-1,2-Dichlorocyclohexane
Reactant of Route 3
trans-1,2-Dichlorocyclohexane
Reactant of Route 4
trans-1,2-Dichlorocyclohexane
Reactant of Route 5
trans-1,2-Dichlorocyclohexane
Reactant of Route 6
trans-1,2-Dichlorocyclohexane

Q & A

Q1: What is the molecular formula and weight of trans-1,2-dichlorocyclohexane?

A1: Trans-1,2-dichlorocyclohexane has a molecular formula of C6H10Cl2 and a molecular weight of 153.05 g/mol.

Q2: What are the predominant conformations of trans-1,2-dichlorocyclohexane?

A2: Trans-1,2-dichlorocyclohexane primarily exists in two chair conformations: diaxial (aa) and diequatorial (ee). [] The relative populations of these conformers are influenced by factors like temperature, solvent, and interactions with surrounding molecules. [, , ]

Q3: How does the presence of charge-balancing cations in zeolites affect the conformational equilibrium of trans-1,2-dichlorocyclohexane?

A3: Studies employing FT-Raman spectroscopy and molecular simulations reveal that the presence of charge-balancing cations, like Na+ in Na-Y zeolites, increases the population of the diequatorial (ee) conformer compared to pure trans-1,2-dichlorocyclohexane liquid. This shift is attributed to stronger interactions between the ee conformer and the extra-framework cations. []

Q4: How do solvents influence the conformational equilibrium of trans-1,2-dichlorocyclohexane?

A4: The conformational equilibrium between the aa and ee forms of trans-1,2-dichlorocyclohexane is sensitive to solvent polarity. Studies using Raman spectroscopy and molecular modeling have investigated the isomerization thermodynamics in various solvents. [, ] For instance, in diethyl ether, cohesive solvent interactions favor the more polar ee isomer, while cavity formation favors the less polar aa isomer. []

Q5: What is the impact of pressure on the isomerization of trans-1,2-dichlorocyclohexane?

A5: Pressure exhibits a distinct impact on the isomerization of trans-1,2-dichlorocyclohexane. Research indicates that elevated pressure favors the less polar diaxial (aa) conformation, contrasting with the behavior of 1,2-dichloroethane where pressure favors the more polar gauche isomer. []

Q6: Can π-π electron donor-acceptor interactions influence the sorption of aromatic compounds in soils?

A6: Research suggests that π-electron donor compounds, such as phenanthrene, exhibit increased sorption to soil organic matter with decreasing pH. This observation is attributed to enhanced π-π interactions between the donor compounds and protonated π-acceptor sites within the soil organic matter. Notably, this pH-dependent sorption behavior is not observed for non-π-donor compounds. [, ]

Q7: What analytical techniques are used to study trans-1,2-dichlorocyclohexane?

A7: Various techniques are employed to characterize and quantify trans-1,2-dichlorocyclohexane. These include gas chromatography/mass spectrometry (GC/MS), [] Fourier transform Raman spectroscopy, [] nuclear magnetic resonance (NMR) spectroscopy, [, ] dielectric spectroscopy, [] and electron diffraction. []

Q8: How can trans-1,2-dichlorocyclohexane form as an artifact during water analysis?

A8: Trans-1,2-dichlorocyclohexane can arise as an artifact during the analysis of chlorinated water samples. This occurs due to the reaction of cyclohexene, often present as a preservative in methylene chloride, with chlorine during the extraction process. []

Q9: Are there any reported synthetic routes to trans-1,2-dichlorocyclohexane?

A9: Yes, trans-1,2-dichlorocyclohexane can be synthesized through the reaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminum chloride. [] Additionally, it can be obtained through the liquid-phase chlorination of cyclohexene using cupric chloride. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.